molecular formula C19H15ClN4O2 B11121022 2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine

2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine

Cat. No.: B11121022
M. Wt: 366.8 g/mol
InChI Key: PVNNIIBEPCNWIA-OUKQBFOZSA-N
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Description

2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, nitro, and phenylethenyl groups. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group onto the pyrimidine ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Stilbene Formation: Introduction of the phenylethenyl group through a Wittig reaction or similar method.

    Amination: Introduction of the amine group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine group from the nitro group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and phenylethenyl groups may also contribute to the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine is unique due to the presence of the pyrimidine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-chloro-N-methyl-5-nitro-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidin-4-amine

InChI

InChI=1S/C19H15ClN4O2/c1-23(15-10-6-3-7-11-15)18-17(24(25)26)16(21-19(20)22-18)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+

InChI Key

PVNNIIBEPCNWIA-OUKQBFOZSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)Cl

Origin of Product

United States

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